molecular formula C18H13N3O4S B4164423 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate

Cat. No.: B4164423
M. Wt: 367.4 g/mol
InChI Key: DMSVOBOJVPAQQX-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate is an organic compound that features a unique combination of a nitrophenyl thioether and a pyrazinecarboxylate moiety

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c22-18(17-11-19-9-10-20-17)25-12-13-1-5-15(6-2-13)26-16-7-3-14(4-8-16)21(23)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSVOBOJVPAQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate typically involves the reaction of 4-nitrothiophenol with benzyl 2-pyrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the thioether linkage can be targeted.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl and pyrazinecarboxylate moieties could play a role in binding to the active site of enzymes or interacting with cellular components.

Comparison with Similar Compounds

    4-Nitrobenzyl 2-pyrazinecarboxylate: Similar structure but lacks the thioether linkage.

    Benzyl 2-pyrazinecarboxylate: Similar structure but lacks the nitrophenyl group.

    4-[(4-nitrophenyl)thio]benzyl acetate: Similar structure but with an acetate group instead of pyrazinecarboxylate.

Uniqueness: 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate is unique due to the combination of the nitrophenyl thioether and pyrazinecarboxylate moieties, which can impart distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate
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4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate

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